molecular formula C17H27BFNO2 B567859 N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine CAS No. 1256360-52-7

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

Cat. No. B567859
CAS RN: 1256360-52-7
M. Wt: 307.216
InChI Key: QSTPYABMTQPCDR-UHFFFAOYSA-N
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Description

“N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine” is a chemical compound . It is an important boric acid derivative .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound was designed and synthesized through a two-step substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is structurally related to boric acid ester intermediates that have been synthesized and characterized through various methods. A notable study involved synthesizing related compounds, confirming their structures through FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. The compounds' molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values. The conformational analysis indicated that the DFT-optimized molecular structures were consistent with the crystal structures determined by single-crystal X-ray diffraction. This research underlines the importance of DFT and X-ray diffraction in analyzing and confirming the molecular structures of complex organic compounds, including those structurally related to N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine (Huang et al., 2021).

Applications in Sensing and Detection

Prochelators for Metal Ion Chelation and Oxidative Stress Mitigation

Research has highlighted the utility of related compounds as prochelators that respond to hydrogen peroxide to provide hexadentate ligands for chelating metal ions. Such prochelators are instrumental in mitigating iron and copper-induced oxidative damage, which is crucial in various biological and chemical contexts. The study detailed the synthesis, structural characterization, and in vitro efficacy of these prochelators in preventing metal-promoted oxidative damage, demonstrating their potential in medical and biochemical applications (Leed et al., 2011).

Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection

In the realm of chemical sensing, research has been conducted on boronate ester fluorescence probes for detecting hydrogen peroxide, a crucial compound in various chemical processes. The study synthesized a series of boronate ester probes and evaluated their fluorescence responses to hydrogen peroxide. These probes demonstrated promising "Off–On" fluorescence responses, highlighting their potential utility in chemical sensing and analysis. This research underscores the role of such compounds in developing sensitive and selective chemical sensors (Lampard et al., 2018).

Antifungal and Antibacterial Applications

Compounds structurally related to N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine have shown considerable antifungal and moderate antibacterial activities. Novel heterocycles were synthesized and exhibited significant activity against Aspergillus niger, Aspergillus flavus, and Bacillus cereus. This highlights the potential of such compounds in pharmaceutical and bioactive material applications, particularly in developing new antifungal and antibacterial agents (Irving et al., 2003).

Safety and Hazards

The safety, risk, hazard and MSDS, CAS, cas number, Use, cas no of the compound can be found in chemical databases .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . These areas could be potential future directions for the application of this compound.

properties

IUPAC Name

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTPYABMTQPCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682373
Record name N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-52-7
Record name N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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